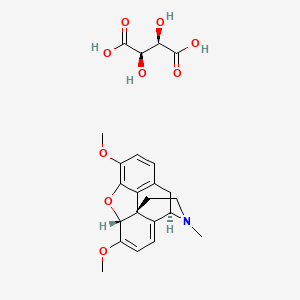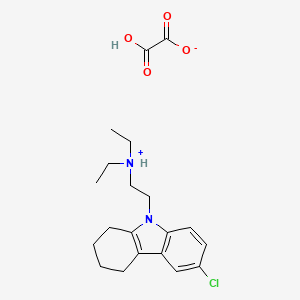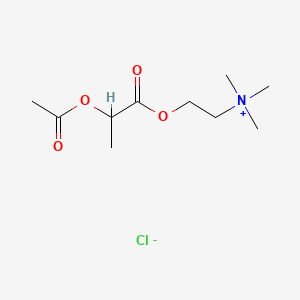![molecular formula C17H16Cl2O2 B13730796 [(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene CAS No. 13492-69-8](/img/structure/B13730796.png)
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a (E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and appropriate chlorinated and methoxylated precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to maintain a steady production rate.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3, H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its role as a building block for pharmaceutical compounds.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.
作用机制
The mechanism of action of [(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
Benzene Derivatives: Compounds such as toluene, xylene, and chlorobenzene share structural similarities with [(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene.
Methoxy-Substituted Compounds: Compounds like anisole and veratrole contain methoxy groups attached to the benzene ring.
Uniqueness
This compound is unique due to its specific combination of dichloro and dimethoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and research.
属性
CAS 编号 |
13492-69-8 |
|---|---|
分子式 |
C17H16Cl2O2 |
分子量 |
323.2 g/mol |
IUPAC 名称 |
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene |
InChI |
InChI=1S/C17H16Cl2O2/c1-20-17(21-2,14-11-7-4-8-12-14)16(19)15(18)13-9-5-3-6-10-13/h3-12H,1-2H3/b16-15+ |
InChI 键 |
DSNOVPKOBGPFHH-FOCLMDBBSA-N |
手性 SMILES |
COC(C1=CC=CC=C1)(/C(=C(/C2=CC=CC=C2)\Cl)/Cl)OC |
规范 SMILES |
COC(C1=CC=CC=C1)(C(=C(C2=CC=CC=C2)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


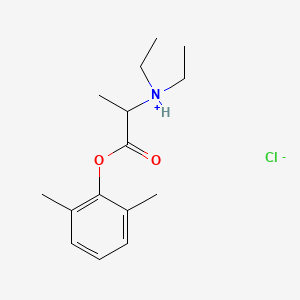

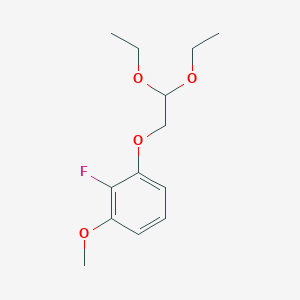
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)
![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
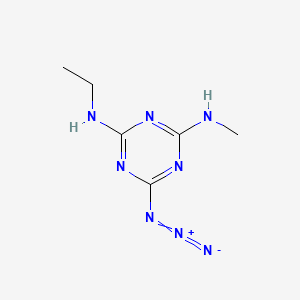
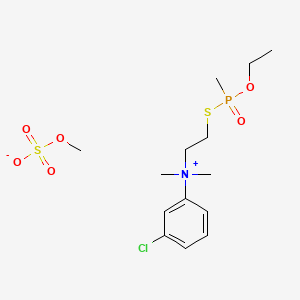
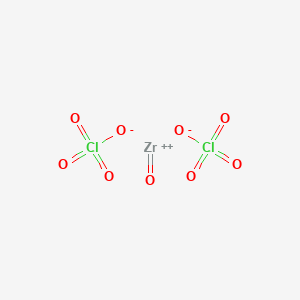
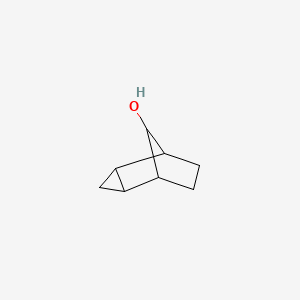
![(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one](/img/structure/B13730771.png)
